Pentagastrin
Overview
Description
Pentagastrin is a synthetic polypeptide that mimics the physiological effects of the naturally occurring hormone gastrin. It is primarily used as a diagnostic aid to evaluate gastric acid secretory function. This compound stimulates the secretion of gastric acid, pepsin, and intrinsic factor, making it valuable in various diagnostic tests .
Mechanism of Action
Target of Action
Pentagastrin is a synthetic pentapeptide that mimics the actions of endogenous gastrin . It primarily targets the oxyntic cells of the stomach and the cholecystokinin-B (CCK-B) receptor , which is expressed widely in the brain .
Mode of Action
The exact mechanism by which this compound stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown. Since this compound is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity . When this compound binds to the CCK-B receptor, it activates the phospholipase C second messenger system .
Biochemical Pathways
This compound affects several biochemical pathways. It stimulates the secretion of gastric acid, pepsin, and intrinsic factor, which are crucial for digestion . It also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle . It delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion .
Pharmacokinetics
It is known that this compound has an elimination half-life of 10 minutes or less .
Result of Action
The action of this compound results in the stimulation of gastric acid, pepsin, and intrinsic factor secretion, which aids in digestion . It also increases gastrointestinal motility and delays gastric emptying time . When given intravenously, this compound may cause panic attacks .
Action Environment
It is known that this compound is used as a diagnostic aid for evaluation of gastric acid secretory function, and its efficacy in this role may be influenced by the patient’s health status and other individual factors .
Biochemical Analysis
Biochemical Properties
Pentagastrin stimulates the secretion of gastric acid, pepsin, and intrinsic factor . It interacts with the oxyntic cells of the stomach, exciting them to secrete to their maximum capacity .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by stimulating the secretion of gastric acid, which plays a crucial role in digestion . It also impacts cell signaling pathways related to gastric acid secretion .
Molecular Mechanism
It is believed to bind to and excite the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor to their maximum capacity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be potent and well-tolerated
Metabolic Pathways
This compound is involved in the metabolic pathway related to the secretion of gastric acid . It interacts with enzymes and cofactors in the oxyntic cells of the stomach, stimulating them to secrete gastric acid, pepsin, and intrinsic factor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentagastrin is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:
Attachment of the first amino acid: to a solid resin.
Sequential addition of protected amino acids: using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Deprotection of the amino acids: to expose reactive groups for further coupling.
Cleavage of the peptide: from the resin and final deprotection to yield the desired this compound peptide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Pentagastrin undergoes various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water or enzymes.
Oxidation: Oxidation of the methionine residue to methionine sulfoxide.
Substitution: Substitution reactions involving the amino acid side chains
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or molecular oxygen.
Substitution: Specific reagents depending on the target amino acid side chain
Major Products Formed:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Oxidation: Methionine sulfoxide or other oxidized derivatives.
Substitution: Modified peptides with altered side chains
Scientific Research Applications
Pentagastrin has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigates the role of gastrin in gastric acid secretion and gastrointestinal physiology.
Medicine: Diagnostic aid for evaluating gastric acid secretory function, gastric hypersecretion, and Zollinger-Ellison syndrome. .
Industry: Employed in the development of diagnostic kits and assays for clinical use
Comparison with Similar Compounds
Gastrin: The naturally occurring hormone that pentagastrin mimics.
Cholecystokinin: Another peptide hormone with similar physiological effects.
Secretin: A peptide hormone involved in the regulation of gastric acid secretion
Comparison:
This compound vs. Gastrin: this compound is a synthetic analogue with similar effects but is more stable and easier to use in diagnostic tests.
This compound vs. Cholecystokinin: Both stimulate gastric acid secretion, but cholecystokinin also stimulates the release of digestive enzymes from the pancreas.
This compound vs. Secretin: While both regulate gastric acid secretion, secretin primarily inhibits acid secretion, whereas this compound stimulates it
This compound’s stability and ease of use in diagnostic applications make it a valuable tool in both clinical and research settings.
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYNJQRKHLUJRU-DZUOILHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N7O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048992 | |
Record name | Pentagastrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
767.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN DIMETHYL FORMAMIDE & DIMETHYL SULFOXIDE; INSOL IN WATER, ETHANOL, ETHER, BENZENE | |
Record name | PENTAGASTRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The exact mechanism by which pentagastrin stimulates gastric acid, pepsin, and intrinsic factor secretion is unknown; however, since pentagastrin is an analogue of natural gastrin, it is believed that it excites the oxyntic cells of the stomach to secrete to their maximum capacity. Pentagastrin stimulates pancreatic secretion, especially when administered in large intramuscular doses. Pentagastrin also increases gastrointestinal motility by a direct effect on the intestinal smooth muscle. However, it delays gastric emptying time probably by stimulation of terminal antral contractions, which enhance retropulsion., MOST PROMINENT ACTION OF PENTAGASTRIN IS TO STIMULATE SECRETION OF GASTRIC ACID, PEPSIN, & INTRINSIC FACTOR OF CASTLE...STIMULATES PANCREATIC SECRETION, INHIBITS ABSORPTION OF WATER & ELECTROLYTES FROM ILEUM, CONTRACTS SMOOTH MUSCLE OF LOWER ESOPHAGEAL SPHINCTER & STOMACH (BUT DELAYS GASTRIC EMPTYING TIME)..., .../IT/ RELAXES SPHINCTER OF ODDI, INCR BLOOD FLOW IN GASTRIC MUCOSE, STIMULATES L-HISTIDINE DECARBOXYLASE ACTIVITY IN RAT GASTRIC MUCOSA, &, IN HIGH DOSES, STIMULATES VARIETY OF SMOOTH MUSCLES IN DIFFERENT SPECIES., IT ALSO MIMICS OR BLOCKS EFFECTS OF POLYPEPTIDES PANCREOZYMIN-CHOLECYSTOKININ, SECRETIN, CAERULIN, NATURALLY OCCURRING DECAPEPTIDE THAT, ALONG WITH PANCREOZYMIN-CHOLECYSTOKININ, SHARES COMMON C-TERMINAL HEPTAPEPTIDE RESIDUE WITH GASTRIN., PENTAGASTRIN ACTIVATES ADENYLATE CYCLASE IN GASTRIC MUCOSA..., PENTAGASTRIN INITIALLY PRODUCED MARKED ANTRAL ACTIVITY IN PHYSIOLOGICAL STRICTURE & SUBSEQUENT DELAY IN OVERALL RATE OF GASTRIC EMPTYING. FUNDAL MOTILITY WAS UNAFFECTED THOUGH REFLUX FROM ANTRUM OCCURRED. | |
Record name | Pentagastrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENTAGASTRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER | |
CAS No. |
5534-95-2 | |
Record name | Pentagastrin [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005534952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentagastrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentagastrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentagastrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.445 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAGASTRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF0NX91490 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PENTAGASTRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
229-230 °C (DECOMP) | |
Record name | Pentagastrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00183 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PENTAGASTRIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3247 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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